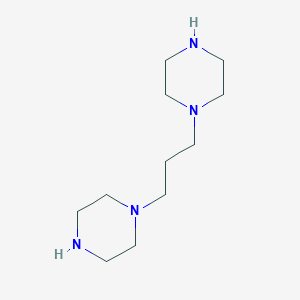
Piperazine, 1,1'-(1,3-propanediyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1,1’-(1,3-propanediyl)bis-, is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It’s often found in drugs or bioactive molecules due to its wide range of biological and pharmaceutical activity .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of Piperazine, 1,1’-(1,3-propanediyl)bis-, is C15H16 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .Physical And Chemical Properties Analysis
The physical and chemical properties of Piperazine, 1,1’-(1,3-propanediyl)bis-, include a molecular weight of 196.2875 . More detailed properties like melting point, boiling point, density, molecular formula, molecular weight, physical properties, toxicity information can be found on ChemicalBook .Wirkmechanismus
Zukünftige Richtungen
Piperazine is among the most frequently used heterocycles in biologically active compounds. It is useful for different reasons: for its impact on the physicochemical properties of the final molecule, for its structural and conformational characteristics and for its easy handling in synthetic chemistry . Future research will likely continue to explore the diverse applications of piperazine and its derivatives in various fields, especially in drug discovery .
Eigenschaften
| 19479-82-4 | |
Molekularformel |
C11H24N4 |
Molekulargewicht |
212.34 g/mol |
IUPAC-Name |
1-(3-piperazin-1-ylpropyl)piperazine |
InChI |
InChI=1S/C11H24N4/c1(6-14-8-2-12-3-9-14)7-15-10-4-13-5-11-15/h12-13H,1-11H2 |
InChI-Schlüssel |
DOJHEVQGYQYOSP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCCN2CCNCC2 |
Kanonische SMILES |
C1CN(CCN1)CCCN2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



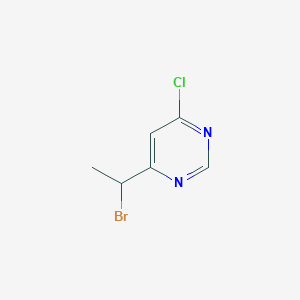
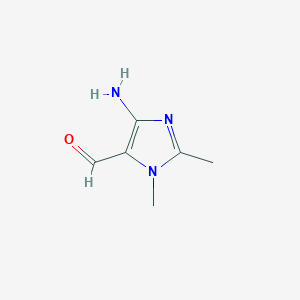
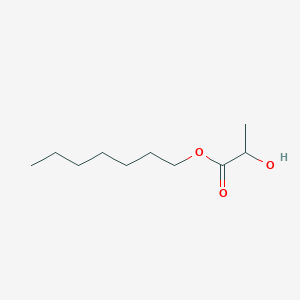


![[2-(Ethoxycarbonyl)prop-2-en-1-yl]boronic acid](/img/structure/B3188075.png)
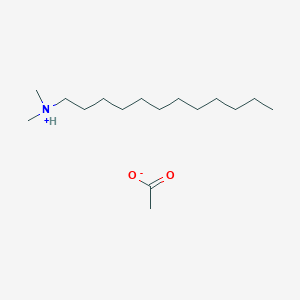
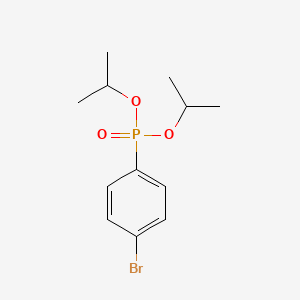
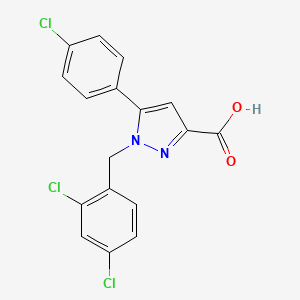


![7-Methoxy-5-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B3188110.png)

